molecular formula C16H12O3 B3013313 3-(2-methoxyphenyl)-2H-chromen-2-one CAS No. 42308-47-4

3-(2-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B3013313
CAS No.: 42308-47-4
M. Wt: 252.269
InChI Key: CJNIJQCABOETDG-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.269. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Polystyrene-Supported Catalysts : Alonzi et al. (2014) explored the use of novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts in Michael additions involving 4-hydroxycoumarin and α,β-unsaturated ketones. This process is pivotal for synthesizing compounds like Warfarin and its analogues, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one, demonstrating high conversion yields and recoverable catalytic systems (Alonzi et al., 2014).

Phototransformation and Photocyclisation

  • Phototransformation of Chromenones : Khanna et al. (2015) described the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones, which upon irradiation produced compounds with exotic tetracyclic scaffolds. This process involves regioselective ring closure and dealkoxylation, suggesting potential in photochemical applications (Khanna et al., 2015).

Spectroscopic Analysis and Structural Characterization

  • NMR Spectral Assignments of Chromenylchalcones : Yoon et al. (2012) focused on the synthesis of various chalcones containing 2H-chromen groups, offering comprehensive 1H-NMR and 13C-NMR assignments. This research is crucial for identifying polysubstituted chromenylchalcones in future studies (Yoon et al., 2012).

Antibacterial Applications

  • Antibacterial Effects of Chromen-2-One Derivatives : Behrami and Dobroshi (2019) investigated the synthesis and antibacterial activity of 4-hydroxy-chromen-2-one derivatives. These compounds showed high levels of bacteriostatic and bactericidal activity, highlighting their potential in antimicrobial applications (Behrami & Dobroshi, 2019).

Crystallographic Studies

  • Triethylammonium Salt Crystal Structure : Ikram et al. (2018) detailed the crystal structure of the triethylammonium salt of a 4-hydroxy-3-methoxyphenyl-substituted derivative of dicoumarol. This study contributes to understanding the molecular geometry and intramolecular interactions of such compounds (Ikram et al., 2018).

Antitumor Activity

  • Antitumor Activity in Human Colon Cancer Cells : Lee et al. (2014) synthesized a novel methoxyflavonol derivative, DK98, and evaluated its antitumor activity in HCT116 human colon cancer cells. DK98 induced apoptosis through a caspase-mediated pathway, suggesting its potential as a therapeutic agent for colon cancer (Lee et al., 2014).

Properties

IUPAC Name

3-(2-methoxyphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-15-9-5-3-7-12(15)13-10-11-6-2-4-8-14(11)19-16(13)17/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIJQCABOETDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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